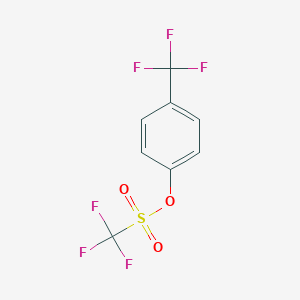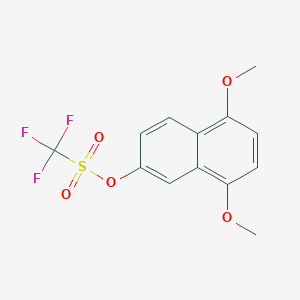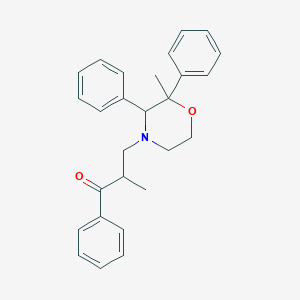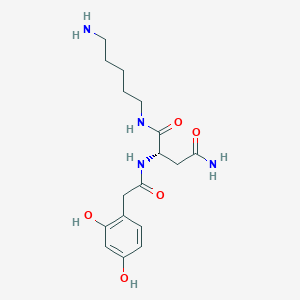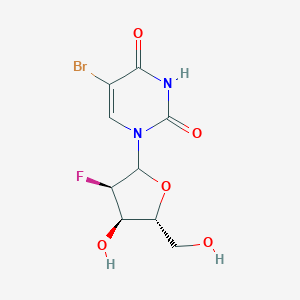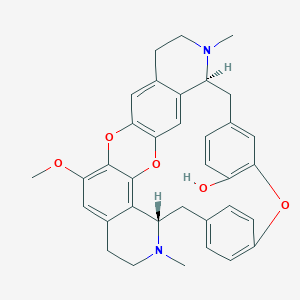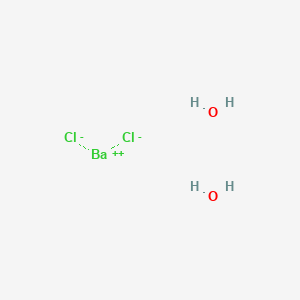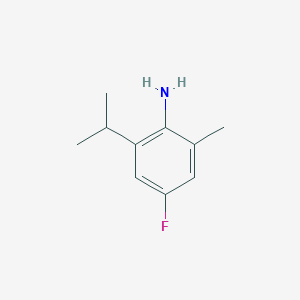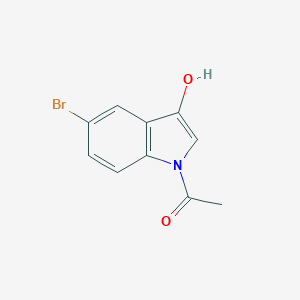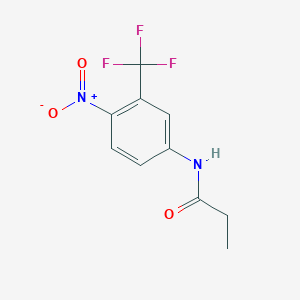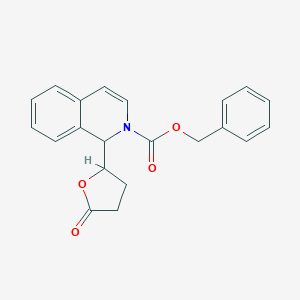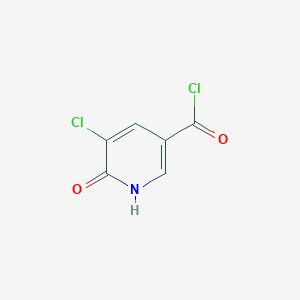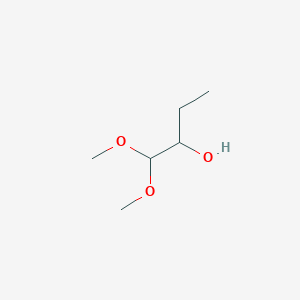
1,1-Dimethoxybutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering.
Molecular Structure Analysis
The molecular formula of 1,1-Dimethoxybutan-2-ol is C6H14O3 . Its molecular weight is 134.17 g/mol . The IUPAC name for this compound is 1,1-dimethoxybutan-2-ol .
Chemical Reactions Analysis
1,1-Dimethoxybutan-2-ol plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules.
Physical And Chemical Properties Analysis
The physical properties of 1,1-Dimethoxybutan-2-ol include its molecular weight, which is 134.17 g/mol . Its molecular formula is C6H14O3 . The index of refraction is 1.416 .
Scientific Research Applications
Chemoselective Reactions
1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering (Ojima & Kumagai, 1978).
Synthesis of Chromens
This compound plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules (Bandaranayake, Crombie, & Whiting, 1971).
Role in Pheromone Synthesis
1,1-Dimethoxybutan-2-ol is also significant in the synthesis of pheromones. The synthesis of stereoisomers of erythro-3,7-dimethyl-pentadec-2-yl acetate and propionate, which are sex pheromones of pine sawflies, involves this compound. This highlights its application in ecological and environmental studies (Mori, Tamada, & Matsui, 1978).
Nonlinear Optical Properties
In optoelectronics, 1,1-Dimethoxybutan-2-ol-related compounds have been studied for their nonlinear optical properties. These properties are crucial in the development of advanced materials for photonic and optoelectronic applications (Sreenath, Joe, & Rastogi, 2018).
Biofuel Production
There's research indicating the utility of related compounds in biofuel production. For instance, 2-methylpropan-1-ol, closely related to 1,1-Dimethoxybutan-2-ol, has been studied for its potential in biofuel production, highlighting the broader applicability of this class of compounds (Bastian et al., 2011).
Thermodynamic Properties
The study of binary systems involving 1,1-Dimethoxybutan-2-ol and other compounds like benzene or cyclohexane provides insights into its thermodynamic properties. This is important for its application in chemical manufacturing and process engineering (Teodorescu, Krummen, & Gmehling, 2003).
Safety And Hazards
properties
CAS RN |
7472-25-5 |
|---|---|
Product Name |
1,1-Dimethoxybutan-2-ol |
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1,1-dimethoxybutan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-4-5(7)6(8-2)9-3/h5-7H,4H2,1-3H3 |
InChI Key |
MINVDNAALYQBTP-UHFFFAOYSA-N |
SMILES |
CCC(C(OC)OC)O |
Canonical SMILES |
CCC(C(OC)OC)O |
Other CAS RN |
7472-25-5 |
synonyms |
1,1-Dimethoxybutan-2-ol; 2-Hydroxybutyraldehyde Dimethyl Acetal; 2-Hydroxybutyraldehyde Dimethyl Acetal; NSC 401918 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



